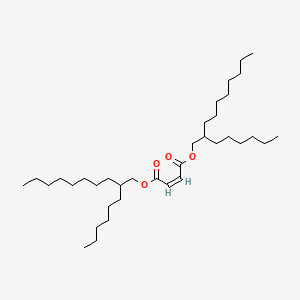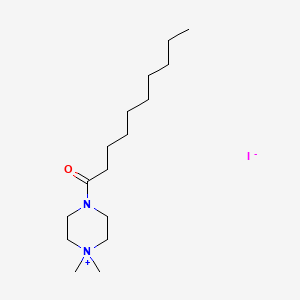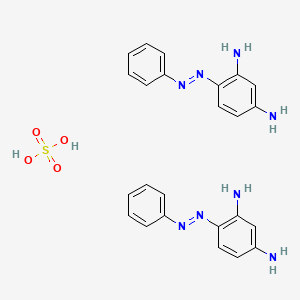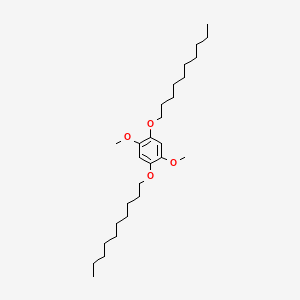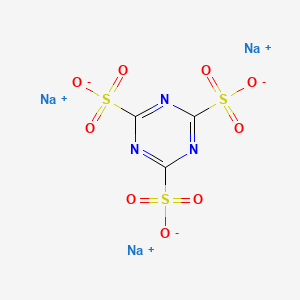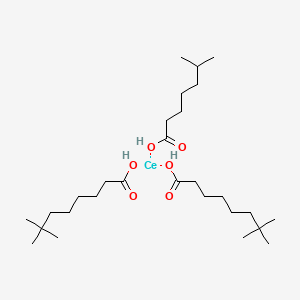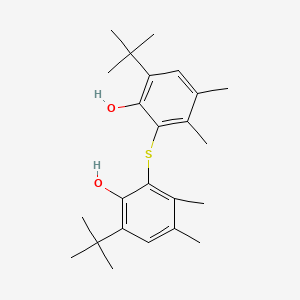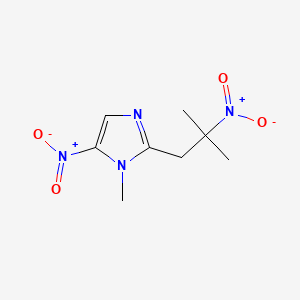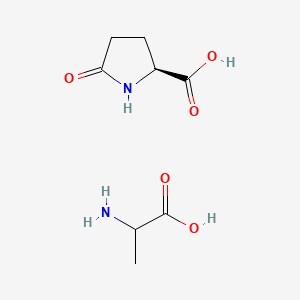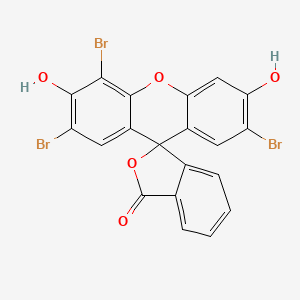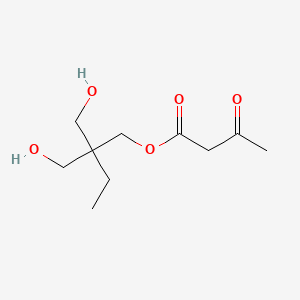
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester ist eine organische Verbindung mit einer komplexen Struktur. Sie ist ein Derivat der Butansäure, die eine Esterfunktionalität und zusätzliche Hydroxymethylgruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester beinhaltet typischerweise Veresterungsreaktionen. Ein gängiges Verfahren ist die Reaktion von Butansäurederivaten mit 2,2-Bis(hydroxymethyl)butanol unter sauren Bedingungen. Die Reaktion wird oft durch Schwefelsäure oder andere starke Säuren katalysiert, um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren. Der Einsatz von Katalysatoren und kontrollierten Reaktionsbedingungen gewährleistet eine hohe Reinheit und gleichbleibende Qualität des Endprodukts.
Chemische Reaktionsanalyse
Reaktionstypen
3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung neuer Ester oder anderer funktionalisierter Derivate.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle Rolle in Stoffwechselwegen und als Sonde zur Untersuchung von Enzymaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird aufgrund seiner reaktiven funktionellen Gruppen bei der Herstellung von Polymeren, Harzen und anderen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um Butansäure und 2,2-Bis(hydroxymethyl)butanol freizusetzen, die dann an verschiedenen biochemischen Wegen teilnehmen können. Die Hydroxymethylgruppen verstärken seine Reaktivität und ermöglichen die Bildung kovalenter Bindungen mit Proteinen und anderen Biomolekülen, wodurch ihre Funktion moduliert wird.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in various biochemical pathways. The hydroxymethyl groups enhance its reactivity, allowing it to form covalent bonds with proteins and other biomolecules, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Oxobutansäure, Butylester: Ähnlicher Aufbau, jedoch ohne die Hydroxymethylgruppen.
2,2-Bis(hydroxymethyl)butansäure: Enthält Hydroxymethylgruppen, jedoch ohne die Esterfunktionalität.
Methylacetoacetat: Ein weiteres Esterderivat der Butansäure mit unterschiedlichen Substituenten.
Einzigartigkeit
3-Oxobutansäure, 2,2-Bis(hydroxymethyl)butylester ist aufgrund des Vorhandenseins sowohl von Ester- als auch von Hydroxymethylgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und ein Potenzial für vielfältige Anwendungen verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
168533-87-7 |
|---|---|
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)butyl 3-oxobutanoate |
InChI |
InChI=1S/C10H18O5/c1-3-10(5-11,6-12)7-15-9(14)4-8(2)13/h11-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
XGSDDWCPOUGNRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)COC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



